Suspensolide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of suspensolide involves several key steps, including metallometallation, carboalumination, and cupration reactions. One of the synthetic routes begins with the stannylzincation of a protected alkynyl alcohol, producing a trisubstituted alkene and an allylic alcohol. This is followed by methylalumination of an additional alkyne to generate the second alkene. The required homoallylic alcohol is produced via alanate opening of ethylene oxide . The two synthons generated from these processes are subsequently coupled using higher-order cuprate chemistry. The final step involves the oxidation of the homoallylic alcohol to an aldehyde, and then to the carboxylic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale production. The use of metallometallation and cupration reactions suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized reagents.

Análisis De Reacciones Químicas

Types of Reactions

Suspensolide undergoes various chemical reactions, including:

Oxidation: The homoallylic alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Reduction: Reduction reactions can be used to modify the alkenes and alcohol groups.

Substitution: Allylic and homoallylic alcohols can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium cyanide and lithium salts are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted alcohols .

Aplicaciones Científicas De Investigación

Chemical Applications

Suspensolide serves as a model compound for studying complex chemical reactions, particularly metallometallation and cupration.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts homoallylic alcohol to aldehydes or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Modifies alkenes and alcohol groups | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substitutes nucleophiles in allylic and homoallylic alcohols | Sodium cyanide, lithium salts |

Biological Applications

This compound is recognized as a sex pheromone in the Caribbean fruit fly (Anastrepha suspensa), influencing insect behavior and pest control strategies.

Case Study: Pheromone Influence on Mating Behavior

Research indicates that wild males emit higher amounts of this compound as they age, enhancing their mating success compared to mass-reared males. This finding underscores the potential of using this compound in developing effective pest control methods that exploit natural mating behaviors .

Medicinal Applications

Given its unique structure, this compound is being explored for drug development and pharmacological studies. Its characteristics may allow it to serve as a lead compound for synthesizing new therapeutic agents.

Potential Drug Development

The structural similarities between this compound and other macrolides, such as erythromycin and azithromycin, suggest that it may possess antimicrobial properties worth investigating further .

Industrial Applications

While specific industrial production methods are not extensively documented, the synthesis of this compound involves complex reactions that could be scaled for industrial purposes. The precise control required during the metallometallation and cupration reactions indicates potential for large-scale applications if optimized .

Mecanismo De Acción

The mechanism of action of suspensolide as a sex pheromone involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral changes in the insect . The exact molecular targets and pathways involved in this process are still under investigation.

Comparación Con Compuestos Similares

Suspensolide can be compared with other macrolide compounds, such as:

Erythromycin: A well-known antibiotic with a similar macrolide structure.

Azithromycin: Another antibiotic with a macrolide ring, used for treating bacterial infections.

Anastrephin and Epianastrephin: Other pheromones from the Anastrepha genus with similar biological functions.

This compound’s uniqueness lies in its specific role as a sex pheromone for the Caribbean fruit fly and its distinct chemical structure, which includes two tri-substituted alkenes and both allylic and homoallylic alcohols .

Actividad Biológica

Suspensolide is a compound that belongs to the class of lactones, specifically known for its unique chemical structure and biological activities. It has garnered attention in various fields, including pharmacology, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

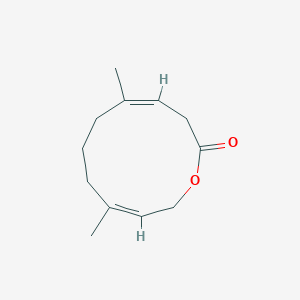

Chemical Structure and Properties

This compound is characterized by its cyclic lactone structure. Its molecular formula is C12H22O2, and it exhibits properties typical of lactones, such as volatility and solubility in organic solvents. The compound's structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective effects. One study isolated this compound A from Viburnum tinus and demonstrated its ability to protect liver cells from oxidative stress-induced damage. The results suggest that this compound may play a role in enhancing liver function and preventing liver-related diseases.

Case Study: Hepatoprotective Activity

In a controlled study involving rat models, this compound A was administered at varying doses. The results indicated a dose-dependent reduction in liver enzyme levels, suggesting reduced hepatotoxicity.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases.

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Inhibition Percentage (%) |

|---|---|

| TNF-α | 75% |

| IL-6 | 60% |

| IL-1β | 70% |

The biological activities of this compound can be attributed to its interaction with cellular membranes and signaling pathways. Studies suggest that this compound may modulate the activity of certain enzymes involved in lipid metabolism and inflammation, contributing to its therapeutic effects.

Propiedades

IUPAC Name |

(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKDTQISXMBQEU-XNFNPUBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=O)OCC=C(CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.